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Introduction

Naringin is a prominent flavanone glycoside found abundantly in citrus fruits, particularly
grapefruit (Citrus paradisi), where it is responsible for the characteristic bitter taste. Chemically,
it consists of the aglycone naringenin bonded to a neohesperidose sugar moiety. Naringin and
its metabolite, naringenin, are credited with a wide spectrum of pharmacological activities,
including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As interest in
its therapeutic potential grows, a thorough understanding of its toxicological and safety profile
is critical for drug development and clinical application. This guide provides an in-depth
technical summary of the current knowledge on naringin's toxicity, supported by quantitative
data, detailed experimental methodologies, and mechanistic pathways.

Toxicological Profile

Extensive preclinical studies in various animal models have been conducted to characterize the
toxicity of naringin. The collective evidence suggests a high margin of safety.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after the
administration of a single high dose of a substance. For naringin, these studies consistently
demonstrate very low toxicity. In an acute oral toxicity study in Sprague-Dawley (SD) rats, a
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single bolus dose up to 16 g/kg (16,000 mg/kg) resulted in no mortality or adverse clinical
signs[1]. Similarly, studies in Beagle dogs established the LD50 (lethal dose, 50%) to be
greater than 5 g/kg (5,000 mg/kg) body weight.

Table 1: Acute Oral Toxicity of Naringin

. Route of LD50 (mg/kg .
Animal Model o . ] Observations Reference(s)
Administration Body Weight)

No mortality or

Sprague- adverse
Oral > 16,000 . .
Dawley Rats clinical signs
observed.

| Beagle Dogs | Oral | > 5,000 | No mortality or toxicologically relevant events observed. | |

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies provide insights into the effects of long-term exposure.
Naringin has been evaluated in sub-chronic (13-week) and chronic (6-month) oral toxicity
studies in both rats and dogs.

In a 13-week study, Sprague-Dawley rats administered naringin at doses of 50, 250, and 1250
mg/kg/day showed no mortality or toxicologically significant changes in clinical signs,
hematology, or clinical biochemistry. The only notable effect was a slight decrease in body
weight at the highest dose, which was not considered toxicologically significant. Based on
these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for naringin in rats after 13
weeks was determined to be greater than 1250 mg/kg/day.

A subsequent 6-month chronic toxicity study in SD rats at the same dose levels confirmed
these findings, again establishing a NOAEL greater than 1250 mg/kg/day. Similarly, studies in
Beagle dogs administered naringin for 3 and 6 consecutive months at doses up to 500
mg/kg/day found no morbidity, mortality, or toxicologically relevant events, concluding a NOAEL
of at least 500 mg/kg/day for dogs.

Table 2: Repeated-Dose Oral Toxicity of Naringin (NOAEL)
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Doses
Animal . Administere NOAEL Key Reference(s
Duration L
Model d (mglkg/day) Findings )
(mglkgl/day)
No
Sprague- S
0, 50, 250, significant
Dawley 13 Weeks > 1250 . .
1250 toxicologic
Rats
al changes.
Non-
pathological,
reversible
hair loss and
Sprague- 0, 50, 250, slight bod
prag 6 Months > 1250 g Y
Dawley Rats 1250 weight
decreases
were not
considered
adverse.

| Beagle Dogs | 3 & 6 Months | 0, 20, 100, 500 | = 500 | No morbidity, mortality, or
toxicologically relevant events observed. | |

Genotoxicity and Mutagenicity

Genotoxicity assays are used to detect direct or indirect DNA damage. While some flavonoids

like quercetin have shown mutagenic activity in the Ames test, naringin appears to be non-

genotoxic. In fact, naringin has demonstrated protective effects against genotoxicity induced

by other agents. For example, it has been shown to protect V79 hamster cells against DNA and

chromosome damage induced by the anti-cancer drug bleomycin. Its aglycone, naringenin, has

also been shown to reduce DNA damage caused by oxaliplatin in mice, likely due to its strong

antioxidant properties. While specific standard mutagenicity assays for naringin are not

extensively detailed in the available literature, its aglycone naringenin was found to be non-

toxic to non-malignant Vero cells.

Reproductive and Developmental Toxicity
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The potential for reproductive and developmental toxicity is a critical safety consideration. A
study in Sprague-Dawley rats evaluated the effect of naringin on fertility and early embryonic
development. Male rats were dosed for 9 weeks and females for 2 weeks prior to mating, with
dosing continuing until gestation day 7, at levels of 0, 50, 250, and 1250 mg/kg/day. The study
found no treatment-related effects on fertility or early embryonic development. Although a slight
reduction in body weight was noted in the high-dose group, the NOAEL for fertility and early
embryonic development in rats was concluded to be at least 1250 mg/kg/day. However, one
study noted that naringin supplementation during pregnancy in rats could induce sex- and
region-specific alterations in the offspring's brain redox status, suggesting that consumption
during sensitive developmental periods may have detrimental effects.

Human Safety and Tolerability

While extensive clinical trial data for naringin is limited, studies on its aglycone, naringenin,
provide valuable insights into its safety in humans. In a randomized, controlled, single-
ascending-dose clinical trial, healthy adults ingested naringenin doses of 150, 300, 600, and
900 mg. The study reported no relevant adverse events or significant changes in blood safety
markers at any dose. These findings indicate that single doses of naringenin up to 900 mg are
safe and well-tolerated in humans. The oral NOAEL for naringin in humans has been
estimated to be approximately 200 mg/kg.

Mechanisms of Toxicity and Safety
Drug Interactions: Inhibition of Cytochrome P450
Enzymes

The most significant safety concern associated with naringin is its potential for drug-drug
interactions. This is primarily mediated by its metabolite, naringenin, which is a known inhibitor
of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut and liver.
CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs.

Upon ingestion, intestinal enzymes cleave the sugar moiety from naringin, releasing the active
aglycone naringenin. Naringenin can then inhibit intestinal CYP3A4, reducing the first-pass
metabolism of co-administered drugs that are substrates for this enzyme. This inhibition leads
to increased bioavailability and higher plasma concentrations of the affected drug, potentially
causing adverse effects or toxicity. This mechanism is famously known as the "grapefruit juice
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effect.” Naringenin has also been shown to inhibit P-glycoprotein (P-gp), an efflux pump that
transports drugs out of cells, which can further increase drug absorption.
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Caption: Naringin's mechanism of drug interaction via CYP3A4 inhibition.

Experimental Protocols
Acute Oral Toxicity Study (OECD Guideline 423)

The acute oral toxicity of naringin is typically assessed following the OECD Test Guideline 423
(Acute Toxic Class Method). This method is a stepwise procedure using a minimal number of
animals to classify a substance based on its LD50.

» Test Principle: The method involves administering the test substance to a group of animals in
a stepwise procedure. The outcome (mortality or survival) in one step determines the dose
for the next step. The goal is to identify a dose range that causes mortality, allowing for
classification and hazard labeling.

¢ Animals: Healthy, young adult rodents (typically female rats as they are often slightly more
sensitive) are used. Animals are acclimatized for at least five days before dosing.

e Test Substance: Naringin is typically dissolved or suspended in an appropriate vehicle (e.qg.,
distilled water).

e Procedure:
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o Animals are fasted prior to dosing.
o Asingle oral dose of naringin is administered via gavage.
o The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).

o Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior,
body weight, food consumption), and pathological changes for at least 14 days.

o The results from the initial group determine the subsequent dosing step, if necessary.

Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity
class based on the observed mortality at specific dose levels.
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Caption: A simplified workflow for the OECD 423 Acute Toxic Class Method.
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Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a
chemical compound.

Test Principle: The assay uses several strains of Salmonella typhimurium (e.g., TA98, TA100,
TA102) that are auxotrophic for histidine (His-), meaning they cannot synthesize this
essential amino acid and require it for growth. The test measures the ability of the substance
to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize
histidine (His+), allowing them to grow on a histidine-free medium.

Metabolic Activation: Since bacteria lack the metabolic enzymes present in mammals, the
test is typically performed both with and without a mammalian metabolic activation system
(S9 fraction), which is an extract of rodent liver containing CYP enzymes. This allows for the
detection of chemicals that become mutagenic only after being metabolized.

Procedure:

[¢]

The tester strains are exposed to various concentrations of naringin, along with positive
and negative (vehicle) controls.

[¢]

The bacteria, test compound, and (if used) S9 mix are combined in a soft agar overlay.

[e]

This mixture is poured onto minimal glucose agar plates, which lack histidine.

o

The plates are incubated at 37°C for 48-72 hours.

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the
number of revertant colonies (His+ bacteria) on the test plates compared to the negative
control plates. A two-fold or greater increase is often considered a positive response.

Conclusion and Future Directions

The comprehensive body of preclinical evidence indicates that naringin possesses a very
favorable safety profile. It exhibits extremely low acute toxicity and is well-tolerated in sub-
chronic and chronic repeated-dose studies in multiple species, with high NOAEL values
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established. Furthermore, it appears to be non-genotoxic and lacks adverse effects on fertility
and early embryonic development at high doses.

The primary safety consideration for naringin in a therapeutic context is its well-documented
potential to inhibit CYP3A4 via its metabolite naringenin, leading to clinically significant drug-
drug interactions. This "grapefruit juice effect” necessitates careful consideration and
management when naringin is co-administered with drugs metabolized by this enzyme.

Future research should focus on long-term chronic toxicity studies in non-rodent species to
further solidify its safety profile. More extensive human clinical trials are needed to confirm the
safety of chronic naringin administration, establish a definitive safe dose range, and fully
characterize its drug interaction potential in a clinical setting. These investigations will be
crucial for the successful translation of naringin from a dietary flavonoid to a registered
therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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